molecular formula C21H21N3O2 B2643697 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 891122-33-1

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2643697
CAS RN: 891122-33-1
M. Wt: 347.418
InChI Key: AXAQVZKLNNBEBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the tetrahydronaphthalene ring would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 1,3,4-oxadiazole ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,3,4-oxadiazol ring might influence its polarity and solubility .

Scientific Research Applications

1. Structure-Activity Relationships in 5-HT7 Receptor Agents

A study conducted by Leopoldo et al. (2007) explored the structure-activity relationships in a series of compounds, including variants similar to the specified chemical. These compounds were investigated for their affinity and activity at the 5-HT7 receptor, a target relevant in neuropsychiatric disorders. This research provides insights into the role of substituent modifications in determining receptor affinity and activity, a critical aspect of drug design and pharmacological research (Leopoldo et al., 2007).

2. Antidepressant and Anticonvulsant Activities of Oxadiazole Derivatives

In 2009, Abdel‐Aziz et al. investigated the antidepressant and anticonvulsant activities of novel pyrazole derivatives, including oxadiazole derivatives. The study revealed that certain compounds exhibited significant protective effects against seizures and showed antidepressant activities. This research contributes to the understanding of the therapeutic potential of oxadiazole derivatives in neurological conditions (Abdel‐Aziz et al., 2009).

3. Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides

Goněc et al. (2016) conducted a study on the antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides, compounds structurally related to the specified chemical. The compounds demonstrated significant activity against various strains of Mycobacterium, offering insights into the potential use of these compounds in treating mycobacterial infections (Goněc et al., 2016).

4. Synthesis and Properties of Pi-Extended Ethynyl- and Butadiynyl-Oxadiazole Derivatives

Wang et al. (2006) researched the synthesis and properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. These derivatives showed potential in optoelectronic applications due to their unique structural and electronic properties (Wang et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s a liquid, it might pose a spill hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-7-8-14(2)18(11-13)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAQVZKLNNBEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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